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Compound of Interest

Compound Name:
6-chloro-N,2-dimethyl-4-

pyrimidinamine

Cat. No.: B1587219 Get Quote

A Note on Chemical Identity: Initial analysis of the topic revealed a significant discrepancy. The

provided CAS (Chemical Abstracts Service) number, 5621-01-2, is authoritatively assigned to

the compound 6-Chloro-N,2-dimethylpyrimidin-4-amine. The requested topic, "5-(4-

Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one properties and uses," refers to a

different chemical entity. For researchers, scientists, and drug development professionals,

precise identification by CAS number is paramount to ensure the reproducibility and safety of

experimental work.

This guide will proceed in two parts. The primary focus (Part 1) will be a detailed technical

overview of the correct compound associated with CAS 5621-01-2, adhering to the principles of

scientific integrity. Recognizing the likely interest in the rhodanine scaffold for the target

audience, a supplementary section (Part 2) will provide a general overview of the properties

and uses of 5-arylidene-rhodanine derivatives.

Part 1: Technical Guide for 6-Chloro-N,2-
dimethylpyrimidin-4-amine
CAS Number: 5621-01-2

Core Chemical Identity and Properties
6-Chloro-N,2-dimethylpyrimidin-4-amine is a substituted pyrimidine, a class of heterocyclic

aromatic compounds that are foundational components of nucleic acids (cytosine, thymine, and
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uracil). Due to the presence of a reactive chlorine atom, it primarily serves as a versatile

intermediate in organic synthesis.

Caption: Chemical structure of 6-Chloro-N,2-dimethylpyrimidin-4-amine.

Property Value

Molecular Formula C₆H₈ClN₃

Molecular Weight 157.60 g/mol

Appearance Solid (form may vary)

Melting Point Not consistently reported; varies by source

Boiling Point ~271.4 °C (Predicted)

SMILES CC1=NC(Cl)=CC(NC)=N1

InChI Key TVPZEVZEMNVSAS-UHFFFAOYSA-N

Data compiled from various chemical supplier databases.

Synthesis and Reactivity
The synthesis of pyrimidine derivatives often involves the condensation of compounds

containing the N-C-N fragment with a three-carbon unit. For 6-Chloro-N,2-dimethylpyrimidin-4-

amine, a common synthetic route would involve the chlorination of a corresponding

hydroxypyrimidine precursor.

General Synthetic Approach: A plausible synthesis starts from a 2,4-dihydroxy-6-

methylpyrimidine, followed by sequential chlorination and amination reactions. For instance,

treatment of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) is a known

method to produce the chlorinated pyrimidine intermediate[1]. Subsequent reaction with

methylamine would lead to the final product.

The core of this molecule's utility lies in the reactivity of the chlorine atom at the 6-position. This

chloro group is susceptible to nucleophilic substitution, making it an excellent electrophilic

partner in cross-coupling reactions.
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Reaction Components

Reaction Process

Product

6-Chloro-N,2-dimethyl-
pyrimidin-4-amine
(CAS 5621-01-2)

Suzuki Cross-Coupling
(Inert atmosphere, solvent, heat)

Arylboronic Acid
(R-B(OH)₂)

Palladium Catalyst
(e.g., Pd(PPh₃)₄)

Base
(e.g., Na₂CO₃, K₃PO₄)

6-Aryl-N,2-dimethyl-
pyrimidin-4-amine

Click to download full resolution via product page

Caption: Generalized workflow for using 5621-01-2 in Suzuki reactions.

Applications in Research and Development
As a chemical building block, 6-Chloro-N,2-dimethylpyrimidin-4-amine is not typically an end-

product but a crucial intermediate for constructing more complex molecules. Its primary

application is in medicinal chemistry and materials science.

Medicinal Chemistry: The pyrimidine core is a key pharmacophore in a vast number of

approved drugs, particularly in oncology and virology. This intermediate can be used in the

synthesis of kinase inhibitors, antivirals, and other therapeutic agents. The chloro-substituent

allows for the introduction of various aryl or alkyl groups via cross-coupling reactions,

enabling the exploration of structure-activity relationships (SAR) in drug discovery

campaigns. For example, similar chloropyrimidines are precursors in the synthesis of new

pyrimidine derivatives with potential biological activities[2].

Organic Synthesis: It serves as a precursor for creating a library of substituted pyrimidines.

The differential reactivity of the chloro and amine groups allows for selective

functionalization, leading to complex molecular architectures.
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Experimental Protocol: General Procedure for Suzuki
Cross-Coupling
The following is a representative, non-validated protocol based on standard literature

procedures for Suzuki cross-coupling reactions involving chloropyrimidines.

Objective: To synthesize a 6-aryl-N,2-dimethylpyrimidin-4-amine derivative.

Materials:

6-Chloro-N,2-dimethylpyrimidin-4-amine (1.0 eq)

Arylboronic acid (1.2 eq)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq)

Base (e.g., Potassium carbonate, 2.0 eq)

Anhydrous solvent (e.g., Dioxane/Water mixture, 4:1)

Reaction vessel (e.g., Schlenk flask)

Inert gas supply (Nitrogen or Argon)

Procedure:

To the reaction vessel, add 6-Chloro-N,2-dimethylpyrimidin-4-amine, the arylboronic acid,

and the base.

Seal the vessel and evacuate and backfill with an inert gas three times.

Add the palladium catalyst to the vessel under the inert atmosphere.

Add the degassed solvent mixture via syringe.

Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Upon completion, cool the reaction to room temperature.

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-

N,2-dimethylpyrimidin-4-amine.

Causality: The palladium catalyst is essential for the catalytic cycle that couples the pyrimidine

and the arylboronic acid. The base activates the boronic acid and facilitates the transmetalation

step. An inert atmosphere is crucial to prevent the degradation of the catalyst.

Part 2: Overview of the 5-Arylidene-Rhodanine
Scaffold
The compound "5-(4-Bromobenzylidene)-3-N-benzyl-2-thioxothiazolidin-4-one" belongs to the

5-arylidene-rhodanine class. This scaffold is of high interest to drug development professionals

and is frequently identified as a "privileged structure" in medicinal chemistry.

A specific CAS number for this exact molecule is 300571-32-8[3][4].

Core Structure and Significance
Rhodanines are derivatives of thiazolidine. The 5-arylidene substitution creates a planar,

electron-rich system that can interact with various biological targets. This class of compounds

is known for its broad spectrum of pharmacological activities.

General Properties and Uses
5-Arylidene-rhodanine derivatives have been investigated for a wide array of therapeutic

applications, including:
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Antimicrobial and Antiviral Agents: Some derivatives show potent activity against bacteria,

fungi, and viruses, including HIV-1 integrase[5].

Anticancer Agents: They have been studied as inhibitors of various targets in cancer

pathways, such as protein kinases[6].

Antidiabetic Agents: The rhodanine core is related to the thiazolidinedione class of

antidiabetic drugs[7].

Enzyme Inhibitors: They are known to inhibit a wide range of enzymes through various

mechanisms of action.

Mechanism of Action: The biological activity of rhodanine derivatives is often attributed to their

ability to act as Michael acceptors or to form hydrogen bonds and π-stacking interactions with

protein targets. However, researchers should be aware that rhodanine-containing compounds

are also known as potential Pan-Assay Interference Compounds (PAINS), and careful

validation of their specific biological activity is required.

Synthesis
The synthesis of 5-arylidene-rhodanines is typically achieved through a Knoevenagel

condensation reaction.
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N-Substituted Rhodanine

Base (e.g., Piperidine, NaOAc)
Solvent (e.g., Acetic Acid, Ethanol)

Heat

Aromatic Aldehyde
(e.g., 4-Bromobenzaldehyde)

5-Arylidene-Rhodanine Derivative

Knoevenagel
Condensation
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Caption: Knoevenagel condensation for 5-arylidene-rhodanine synthesis.

This general overview is intended to address the likely interest of the target audience in the

rhodanine scaffold. For in-depth research on a specific rhodanine derivative, it is crucial to use

its unique CAS number, such as 300571-32-8 for the bromo-substituted compound, to retrieve

accurate and specific data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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